molecular formula C9H17F3N2 B14773480 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine

Cat. No.: B14773480
M. Wt: 210.24 g/mol
InChI Key: JMKAUDXXLNLCGM-UHFFFAOYSA-N
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Description

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a synthetic organic compound with the molecular formula C9H17F3N2 It is characterized by the presence of a piperidine ring substituted with a methyl group at the 3-position and a trifluoropropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 3-position of the piperidine ring through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be attached to the 1-position of the piperidine ring through nucleophilic substitution reactions using trifluoropropyl halides (e.g., trifluoropropyl bromide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The trifluoropropyl group may enhance the compound’s lipophilicity and ability to cross biological membranes, while the piperidine ring may interact with specific binding sites. Detailed studies on the molecular pathways and targets are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpiperidine: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.

    1-(3,3,3-Trifluoropropyl)piperidine: Lacks the methyl group at the 3-position, leading to variations in reactivity and applications.

    N-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine: Similar structure but with an additional methyl group on the nitrogen atom.

Uniqueness

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine is unique due to the presence of both the methyl and trifluoropropyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine

InChI

InChI=1S/C9H17F3N2/c1-7-6-14(4-2-8(7)13)5-3-9(10,11)12/h7-8H,2-6,13H2,1H3

InChI Key

JMKAUDXXLNLCGM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1N)CCC(F)(F)F

Origin of Product

United States

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